molecular formula C15H13N3O5S3 B2514781 methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1706067-31-3

methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2514781
M. Wt: 411.47
InChI Key: JSURXOUKBLKUFW-UHFFFAOYSA-N
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Description

The compound , methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate, is a complex organic molecule that likely contains multiple functional groups, including a thiophene ring, an oxadiazole ring, and a sulfamoyl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of azomethines with methyl thioglycolate in the presence of a base, leading to the substitution of nitro groups and subsequent intramolecular cyclization and dehydrogenation to form the final product . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical methods like ab initio calculations . These analyses provide information on vibrational frequencies, bond lengths, and bond angles, which are crucial for understanding the physical and chemical behavior of the compound. The molecular orbital energies, such as HOMO and LUMO, are also important for predicting reactivity .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of a thiophene ring and a sulfamoyl group could imply potential sites for electrophilic substitution or interactions with metal ions . The oxadiazole ring might also participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing that the dissociation constants and metal-ligand stability constants can be determined potentiometrically . The thermodynamic parameters associated with these processes, such as Gibbs free energy, enthalpy, and entropy changes, provide insight into the spontaneity and favorability of the reactions . These properties are likely to be influenced by the specific functional groups and overall molecular structure of the compound .

Scientific Research Applications

Corrosion Inhibition

Methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate and related compounds have been studied for their corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their ability to inhibit corrosion in metals such as mild steel in acidic environments. The efficacy of these compounds is typically assessed using a combination of gravimetric, electrochemical, and surface analysis techniques, revealing their potential as protective agents against metal corrosion in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Agents

Certain derivatives of methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate have been synthesized for use as antimicrobial agents. These compounds, often featuring a sulfamoyl moiety, are developed with the aim of creating new drugs with antibacterial and antifungal properties. Their efficacy is determined through in vitro testing against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Photochemical Degradation of Oil Components

Compounds related to methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate have been studied in the context of photochemical degradation of crude oil components. This research is crucial in understanding the environmental impact of oil spills, specifically the degradation process of certain oil components in oceanic environments (Andersson & Bobinger, 1996).

Electrophysical Properties

Studies have been conducted on the electrophysical properties of certain derivatives of methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate. These investigations provide valuable insights into the electrical behavior of these compounds, which can be crucial for their application in various fields of materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018).

Anti-Inflammatory Activity

Research has also been conducted on derivatives of this compound for their potential anti-inflammatory properties. These studies typically involve the synthesis of novel compounds and their subsequent evaluation in animal models to assess their efficacy in reducing inflammation (Cong Ri-gang, 2007).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

methyl 3-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S3/c1-22-15(19)12-10(5-7-25-12)26(20,21)18-9-4-6-24-11(9)14-16-13(17-23-14)8-2-3-8/h4-8,18H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURXOUKBLKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate

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